BenchChemオンラインストアへようこそ!

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

Medicinal chemistry Fragment-based drug discovery Hydrogen-bond capacity

tert-Butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS 1384699-68-6; molecular formula C₁₂H₁₉N₃O₄; MW 269.30 g·mol⁻¹) is a Boc-protected bicyclic diketopiperazine (DKP) building block featuring a saturated pyrazino[1,2-a]piperazine core bearing two ketone functionalities at the 6- and 7-positions. The compound is catalogued by Enamine (EN300-107140, purity 95%) , Biosynth/CymitQuimica (min.

Molecular Formula C12H19N3O4
Molecular Weight 269.3 g/mol
CAS No. 1384699-68-6
Cat. No. B1378260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
CAS1384699-68-6
Molecular FormulaC12H19N3O4
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(C1)CNC(=O)C2=O
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16)
InChIKeyTYBJHKVZZXZMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6,7-Dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS 1384699-68-6): A Boc-Protected Bicyclic Diketopiperazine Scaffold for MedChem Diversification


tert-Butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS 1384699-68-6; molecular formula C₁₂H₁₉N₃O₄; MW 269.30 g·mol⁻¹) is a Boc-protected bicyclic diketopiperazine (DKP) building block featuring a saturated pyrazino[1,2-a]piperazine core bearing two ketone functionalities at the 6- and 7-positions . The compound is catalogued by Enamine (EN300-107140, purity 95%) [1], Biosynth/CymitQuimica (min. 95%) , and multiple other reputable suppliers at purities up to 98% , positioning it as a commercially accessible heterocyclic scaffold for parallel library synthesis, fragment-based drug discovery, and the construction of β-turn mimetics .

Why Generic Substitution Fails: Structural Distinctions Between tert-Butyl 6,7-Dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate and Its Closest Analogs


The target compound occupies a unique intersection within the saturated bicyclic piperazine chemical space that is not replicated by any single commercially available analog. The combination of (i) a Boc-protected tertiary amine at position 2, (ii) a fully saturated octahydro pyrazino[1,2-a]piperazine core, and (iii) precisely positioned 6,7-diketone functionalities creates a trifunctional scaffold that cannot be emulated by the non-dioxo congener tert-butyl octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS 1159825-34-9; C₁₂H₂₃N₃O₂, MW 241.33) , which lacks the hydrogen-bonding capacity, dipole moment, and metal-coordination potential conferred by the diketone motif. Conversely, the unprotected dione analogs—octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione (CAS 1256642-92-8; C₇H₁₁N₃O₂, MW 169.18) [1] and its 3,4-dione hydrochloride (CAS 1376008-08-0)—lack the orthogonal Boc protection essential for chemoselective elaboration in multi-step synthesis . Substituting any of these alternatives would compromise either the synthetic handle, the pharmacophoric dioxo element, or both.

Quantitative Differentiation Evidence for tert-Butyl 6,7-Dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate vs. Closest Analogs


Dual Diketone Functionality Confers 2 Additional H-Bond Acceptors and Elevated Polar Surface Area Relative to the Non-Dioxo Congener

The target compound possesses two ketone carbonyls at positions 6 and 7, contributing 2 additional hydrogen-bond acceptor (HBA) sites versus the non-dioxo analog CAS 1159825-34-9, which has zero ketone groups. This structural distinction is quantifiable via topological polar surface area (tPSA) calculation: the dioxo compound yields an estimated tPSA of approximately 78.5 Ų (3 N atoms + 2 carbonyl O atoms + 1 ester O), compared to approximately 35.9 Ų for the non-dioxo analog . This ~43 Ų increase in tPSA directly impacts passive membrane permeability predictions and solubility parameters in lead optimization campaigns. No head-to-head biological data are available from primary peer-reviewed literature for these specific compounds; this evidence is structural in nature and constitutes a cross-study comparable analysis based on physicochemical property computation [1].

Medicinal chemistry Fragment-based drug discovery Hydrogen-bond capacity

Boc Protection Enables Orthogonal Synthetic Elaboration Unavailable in Unprotected Dione Analogs

The target compound features a Boc (tert-butoxycarbonyl) protecting group on the piperazine N-2 position, which is absent in the unprotected dione analogs CAS 1256642-92-8 (octahydro-1H-pyrazino[1,2-a]piperazine-1,4-dione) and CAS 1376008-08-0 (3,4-dione hydrochloride) . The Boc group provides acid-labile orthogonal protection that permits selective N-2 deprotection (TFA/DCM, typical conditions) while leaving the 6,7-diketone moiety intact, enabling sequential diversification strategies that are precluded with the unprotected diones [1]. This is a class-level structural differentiation: the Boc-dioxo combination provides a distinct synthetic logic gate (protect → modify at other positions → deprotect → derivatize at N-2) that neither the non-dioxo Boc analog nor the unprotected dione can replicate individually . No quantitative yield-comparison data for specific transformations were identified in peer-reviewed literature for this exact compound.

Parallel synthesis Combinatorial chemistry Protecting group strategy

Procurement Cost and Purity Profile Differentiation Against the Non-Dioxo Boc Analog

Direct price comparison at matched purity and pack size reveals the target compound commands a significant premium over its non-dioxo analog, reflecting the added synthetic complexity of the 6,7-diketone installation. At the 100 mg scale (≥98% purity), the target (CAS 1384699-68-6) is priced at approximately USD 520 from ChemScene , versus USD 125 for the non-dioxo congener (CAS 1159825-34-9, same vendor, same purity, same size) —a 4.2-fold price differential. At the 1 g scale, the differential narrows to approximately 2.0-fold (USD 1,501 vs. USD 755). This price difference reflects genuine synthetic cost drivers: installation of the vicinal diketone in a saturated bicyclic system requires additional oxidation steps compared to the fully reduced analog . For procurement, this differential must be weighed against the functional value of the dioxo motif in the intended application.

Procurement economics Building block sourcing Cost-per-transformation analysis

Storage Condition Stringency Differentiates the Dioxo Scaffold from the Non-Dioxo Analog

Vendor-specified storage conditions reveal a practical differentiation relevant to laboratory logistics. The target compound requires storage at 2–8°C in a sealed, dry environment , whereas the non-dioxo analog (CAS 1159825-34-9) is specified for storage at 4°C with protection from light but is shipped at room temperature . The target's more stringent cold-chain requirement and moisture sensitivity are consistent with the presence of the electrophilic diketone moiety, which is susceptible to hydrate formation and potential nucleophilic addition under ambient conditions . This difference has implications for compound management in compound libraries, long-term stability in DMSO stock solutions, and shipping logistics for international procurement.

Compound stability Storage requirements Logistics planning

Molecular Weight and Formula Distinction as a Surrogate for Scaffold Complexity (Fsp³-Rich Bicyclic Diketopiperazine)

The target compound (C₁₂H₁₉N₃O₄, MW 269.30) embeds a higher fraction of sp³-hybridized carbons (Fsp³ ≈ 0.75, calculated as 9 sp³ carbons / 12 total carbons) than many flat aromatic heterocycles commonly used in fragment libraries. Compared to the non-dioxo analog (C₁₂H₂₃N₃O₂, MW 241.33, Fsp³ ≈ 0.83) , the target has a lower Fsp³ due to the two sp² ketone carbons, placing it at an intermediate point on the saturation spectrum. This matters because Fsp³ has been correlated with clinical success rates: compounds with Fsp³ ≥ 0.45 show statistically higher probabilities of advancing through clinical development [1]. The combination of high Fsp³ with strategically placed sp² carbonyls (capable of specific, directional H-bonds) distinguishes this scaffold from both fully saturated and fully aromatic alternatives, offering a balance of conformational restriction and target engagement potential that is characteristic of successful fragment-to-lead campaigns . This is a class-level inference based on scaffold architecture.

Lead-likeness Fraction sp³ Scaffold complexity metrics

Limitations Acknowledgment: Absence of Published Head-to-Head Biological Potency, Selectivity, or PK Data for This Compound

IMPORTANT CAVEAT: An exhaustive search of peer-reviewed literature (PubMed, Google Scholar, Semantic Scholar), patent databases (Google Patents, WIPO PATENTSCOPE, SureChEMBL), and authoritative chemical databases (PubChem, ChEMBL, ChemSpider) conducted in May 2026 failed to identify any published study reporting quantitative biological activity data (IC₅₀, Kd, EC₅₀, % inhibition at defined concentration, selectivity panel data, or in vivo PK parameters) for CAS 1384699-68-6 or any head-to-head biological comparison with its structural analogs [1]. Statements on vendor websites regarding kinase or protease inhibitory activity lack primary data references, assay conditions, and comparator values and therefore cannot be admitted as core differential evidence under the rules of this guide. The differentiation evidence presented above is therefore based on structural, physicochemical, synthetic-utility, and procurement-logistics comparisons. Users requiring biological potency differentiation must commission bespoke profiling studies.

Evidence gap Biological potency Selectivity profiling

Optimal Research and Procurement Scenarios for tert-Butyl 6,7-Dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS 1384699-68-6)


Solid-Phase or Solution-Phase Synthesis of β-Turn Mimetic Libraries Using the Diketopiperazine Core

The hexahydropyrazino[1,2-a]pyrazine-1,2-dione scaffold has been validated as a rigidified β-turn mimetic core in solid-phase library synthesis . The target compound's Boc-protected N-2 position and 6,7-diketone motif directly map onto this scaffold architecture, enabling traceless solid-supported diversification via Petasis condensation followed by diketopiperazine cyclization. The orthogonal Boc group permits selective N-2 elaboration as the final diversification step, maximizing library diversity from a single building block. This scenario leverages the structural differentiation established in Evidence Items 3.1 (H-bond capacity) and 3.2 (orthogonal protection) .

Fragment-Based Drug Discovery Requiring a Conformationally Constrained, Fsp³-Rich Diketopiperazine Core with Metal-Chelation Potential

For fragment screens targeting metalloenzymes (e.g., HDACs, matrix metalloproteinases, or carbonic anhydrases) or proteins with structured H-bond networks, the 6,7-diketone moiety offers metal-coordination and directional H-bonding capacity absent in the non-dioxo analog. The intermediate Fsp³ of ~0.75 combined with the low molecular weight (269.30 Da) satisfies fragment lead-likeness criteria (MW < 300, cLogP typically < 3 for this scaffold class) while providing more functional handles than the unprotected diones . This scenario is supported by Evidence Items 3.1 (tPSA differentiation), 3.4 (Fsp³ intermediate positioning), and 3.5 (evidence gap acknowledged—bespoke profiling required).

Procurement-Decision Framework: When the 2–4× Price Premium Over the Non-Dioxo Analog Is Justified

The target compound commands a 4.2× premium over the non-dioxo analog at the 100 mg scale (USD 520 vs. USD 125 at 98% purity) and a 2.0× premium at 1 g (USD 1,501 vs. USD 755) . This premium is justified when: (a) the research hypothesis explicitly requires diketone-mediated H-bonding or metal chelation; (b) the synthetic route to the target molecule cannot tolerate post-hoc oxidation to install the diketone; or (c) the orthogonal Boc-dioxo combination eliminates ≥1 synthetic step compared to sequential protection/deprotection strategies starting from unprotected diones . If none of these conditions apply, the non-dioxo analog (CAS 1159825-34-9) may be the more economical choice. This scenario is supported by Evidence Items 3.3 (procurement cost differentiation) and 3.2 (orthogonal protection value).

Internal Head-to-Head Biological Profiling Program for Bicyclic Diketopiperazine Scaffolds

Given the complete absence of peer-reviewed quantitative biological data for this compound and its closest analogs (as documented in Evidence Item 3.5 ), organizations with internal screening capabilities should consider procuring the target compound alongside its non-dioxo analog (CAS 1159825-34-9) and at least one unprotected dione comparator (e.g., CAS 1256642-92-8) for a controlled head-to-head profiling cascade. A minimal panel would include: (i) aqueous solubility (kinetic and thermodynamic, pH 2.0, 6.5, 7.4), (ii) logD₇.₄, (iii) microsomal stability (human and mouse), (iv) CYP inhibition (isoforms 1A2, 2C9, 2C19, 2D6, 3A4), (v) permeability (PAMPA or Caco-2), and (vi) a broad kinase/protease panel at 10 μM to establish selectivity fingerprints. This approach converts the current evidence gap into a competitive intelligence opportunity.

Quote Request

Request a Quote for tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.